4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

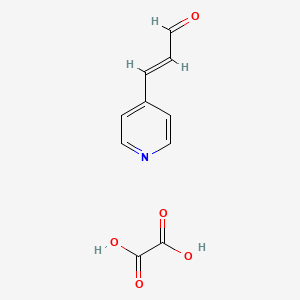

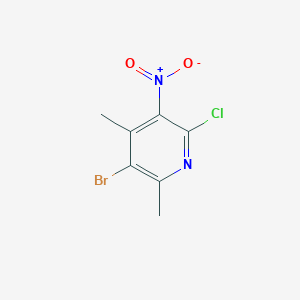

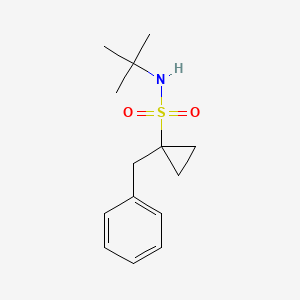

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 872183-59-0 . It has a molecular weight of 242.7 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde . The InChI code is 1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a chemical compound used in various synthetic processes. Its structure and properties allow it to be a precursor in the synthesis of complex molecules. For instance, similar halogenated vanillin derivatives have been synthesized for evaluating their antioxidant activity, showcasing the potential use of such compounds in creating antioxidant agents (Rijal, Haryadi, & Anwar, 2022). The solubility and activity coefficients of related compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde have been studied, providing insights into their physical and chemical behavior in various conditions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Biological Activities

Compounds with structural similarities to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde have been explored for their biological activities. For example, thiosemicarbazone derivatives derived from related benzaldehydes have shown significant in vitro DNA binding, cleavage, and antitumor activities, suggesting the potential use of such compounds in developing anticancer therapies (Hussein et al., 2015).

Material Science

In the field of material science, derivatives of benzaldehydes, including compounds structurally related to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde, have been utilized in synthesizing new materials with potential applications. Schiff bases derived from benzaldehydes have been investigated for their metal ion binding properties, which could be applied in creating new materials or sensors (Güler, Hayvalı, Dal, & Hökelek, 2012).

Photophysical Studies

Photophysical studies on halogenated and methoxy-substituted benzaldehydes, including compounds similar to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde, have revealed interesting properties such as UV-induced conformational isomerization and photochemical reactions. These studies provide valuable information for the development of photoresponsive materials and molecules (Ildiz, Konarska, & Fausto, 2019).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been conducted on methoxybenzaldehydes to understand their intermolecular interactions and potential biological activities. Such studies can inform the design of new drugs and biological probes, illustrating the broad applicability of compounds like 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde in scientific research (Ghalla, ISSAOUI, Bardak, & Atac, 2018).

Propiedades

IUPAC Name |

4-butan-2-yloxy-3-chloro-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWSEMSJCICFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1Cl)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611395 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde | |

CAS RN |

872183-59-0 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)